molecular formula C66H84N2O18S2 B13446558 Cisatracurium-20-methyl Dibenzenesulfonate

Cisatracurium-20-methyl Dibenzenesulfonate

カタログ番号: B13446558
分子量: 1257.5 g/mol
InChIキー: ZWUPEORUMORROD-XNSDKZDZSA-L
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化学反応の分析

Isomer Separation

The cis-cis isomer (desired product) is isolated via chromatographic separation :

Parameter Details
Stationary Phase Silica gel (30–50 µm particle size) .
Mobile Phase Dichloromethane:methanol:benzenesulfonic acid (94:6:0.05 v/v) .
Isomeric Purity >99.5% enantiomeric purity after separation .

This process removes undesired cis-trans and trans-trans isomers, which lack pharmacological efficacy .

Degradation Pathways

Cisatracurium-20-methyl dibenzenesulfonate undergoes Hofmann elimination , a pH- and temperature-dependent degradation process:

Degradation Product Formation Pathway
Laudanosine Alkaline hydrolysis at physiological pH (7.4) and temperature (37°C) .
Monoquaternary Acrylate Organ-independent elimination via cleavage of the ester bond .

Laudanosine is further metabolized to glucuronide conjugates, while the acrylate metabolite undergoes hydrolysis via plasma esterases .

Table 1: Comparative Reaction Conditions

Process Temperature Solvent System Catalyst/Base Yield
Quaternization20–25°CAcetonitrile/NaHCO₃Methyl benzenesulfonate70–85%
Isomer SeparationAmbientCH₂Cl₂:MeOH:C₆H₅SO₃H (94:6)Silica gel>99% purity
Hofmann Elimination37°CAqueous buffer (pH 7.4)NoneFirst-order kinetics

Structural Stability

The compound’s stability is influenced by:

  • pH : Degradation accelerates under alkaline conditions .

  • Temperature : Higher temperatures (>40°C) increase Hofmann elimination rates .

  • Storage : Lyophilized formulations are recommended to prevent hydrolysis .

Analytical Characterization

  • Molecular Formula : C₆₆H₈₄N₂O₁₈S₂ .

  • Mass Spectrometry : m/z 1257.5 (M⁺) .

  • Chromatography : Retention time correlates with cis-cis isomericity in HPLC .

作用機序

Cisatracurium-20-methyl Dibenzenesulfonate exerts its effects by binding competitively to cholinergic receptors on the motor end-plate, antagonizing the action of acetylcholine. This results in the blockade of neuromuscular transmission . The compound’s action is antagonized by acetylcholinesterase inhibitors such as neostigmine .

類似化合物との比較

Similar Compounds

Uniqueness

This compound is unique due to its specific molecular structure and its role as an impurity of Cisatracurium. It has distinct chemical properties and applications compared to other similar compounds .

生物活性

Cisatracurium-20-methyl Dibenzenesulfonate is a chemical compound primarily recognized as an impurity of cisatracurium, a neuromuscular blocking agent widely used in clinical settings. This compound exhibits biological activity that is significant for both therapeutic applications and research purposes. Understanding its biological activity involves examining its mechanisms of action, pharmacokinetics, safety profile, and comparative efficacy with related compounds.

PropertyDetails
CAS Number 1193104-85-6
Molecular Formula C₆₆H₈₄N₂O₁₈S₂
Molecular Weight 1257.51 g/mol
Synonyms Various isoquinolinium derivatives

This compound functions as a non-depolarizing neuromuscular blocker. It binds competitively to nicotinic acetylcholine receptors at the neuromuscular junction, inhibiting the action of acetylcholine and preventing muscle contraction. This mechanism is crucial during surgical procedures requiring muscle relaxation.

The compound undergoes rapid degradation in the bloodstream through Hofmann elimination, leading to the formation of laudanosine and monoquaternary alcohol metabolites, which are subsequently eliminated from the body. This degradation pathway is significant because it allows for organ-independent clearance, making it suitable for patients with hepatic or renal impairment .

Neuromuscular Transmission

Research indicates that this compound effectively suppresses neuromuscular transmission. Studies have shown that doses around 0.1 mg/kg can produce significant neuromuscular block (≥95%) within minutes following administration. The onset time can vary based on patient conditions, such as liver or kidney function .

Safety Profile

Adverse effects associated with this compound are generally rare but can include:

  • Cardiovascular Effects : Flushing (0.2%), hypotension (0.2%), bradycardia (0.4%).
  • Respiratory Issues : Bronchospasm (0.2%).
  • Anaphylactic Reactions : Severe reactions have been reported, necessitating precautions for patients with a history of allergies to neuromuscular blockers .

Comparative Studies

Cisatracurium has been compared to other neuromuscular blockers such as atracurium and mivacurium. Notably, it has a more favorable profile in terms of duration and onset of action in patients with specific comorbidities:

  • Atracurium : Similar mechanism but with different pharmacokinetics.
  • Mivacurium : Shorter acting but may not provide the same level of muscle relaxation for prolonged procedures .

Case Studies

  • Liver Transplant Patients : A study involving patients undergoing liver transplants demonstrated that cisatracurium's pharmacokinetics remained stable despite hepatic impairment, making it a viable option in this population.
  • Renal Impairment : In patients with renal dysfunction, the onset time was slightly slower compared to healthy individuals, yet overall efficacy remained intact .

特性

分子式

C66H84N2O18S2

分子量

1257.5 g/mol

IUPAC名

benzenesulfonate;6-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]hexyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

InChI

InChI=1S/C54H74N2O12.2C6H6O3S/c1-55(23-19-39-33-49(63-7)51(65-9)35-41(39)43(55)29-37-15-17-45(59-3)47(31-37)61-5)25-21-53(57)67-27-13-11-12-14-28-68-54(58)22-26-56(2)24-20-40-34-50(64-8)52(66-10)36-42(40)44(56)30-38-16-18-46(60-4)48(32-38)62-6;2*7-10(8,9)6-4-2-1-3-5-6/h15-18,31-36,43-44H,11-14,19-30H2,1-10H3;2*1-5H,(H,7,8,9)/q+2;;/p-2/t43-,44-,55-,56-;;/m1../s1

InChIキー

ZWUPEORUMORROD-XNSDKZDZSA-L

異性体SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

正規SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C.C1=CC=C(C=C1)S(=O)(=O)[O-].C1=CC=C(C=C1)S(=O)(=O)[O-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。